6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
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Overview
Description
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazine intermediate can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the intermediate with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzoxazine derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide: can be compared with other benzoxazine derivatives that have similar structural features but different substituents.
Examples: 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Uniqueness
- The presence of the carbohydrazide moiety in this compound distinguishes it from other benzoxazine derivatives, potentially imparting unique chemical and biological properties.
- Its specific combination of functional groups may result in distinct reactivity and potential applications compared to similar compounds.
Properties
IUPAC Name |
6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4S/c1-19(16,17)14-5-9(10(15)13-12)18-8-3-2-6(11)4-7(8)14/h2-4,9H,5,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJZJORWOHLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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